Product packaging for Cuprate(1-), (sulfato(2-)-O)-(Cat. No.:CAS No. 12400-75-8)

Cuprate(1-), (sulfato(2-)-O)-

Cat. No.: B084275
CAS No.: 12400-75-8
M. Wt: 161.63 g/mol
InChI Key: UGWKCNDTYUOTQZ-UHFFFAOYSA-N
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Description

Overview of Anionic Copper Coordination Compounds

Anionic copper coordination compounds, often referred to as cuprates, are a diverse class of chemical entities where a copper atom is part of a negatively charged complex. wikipedia.org These compounds can feature copper in various oxidation states, though the +1 (Cu(I)) and +2 (Cu(II)) states are most common. wikipedia.orgmdpi.com

The coordination geometry of these complexes is highly dependent on the oxidation state of the copper ion. mdpi.com Copper(I) complexes, having a d¹⁰ electronic configuration, typically exhibit linear, trigonal planar, or tetrahedral geometries. mdpi.comwikipedia.org In contrast, Cu(II) complexes are subject to Jahn-Teller distortion, which often results in a distorted octahedral or square planar geometry.

The nature of the ligands bound to the copper center plays a critical role in the stability, structure, and reactivity of the resulting anionic complex. A wide variety of ligands can be incorporated, including halides, pseudohalides, and various organic and inorganic molecules. wikipedia.orgnih.gov For instance, the reaction of copper(I) halides with ligands like 1,10-phenanthroline (B135089) can lead to the formation of ionic complexes of the type [(phen')₂Cu]⁺[CuX₂]⁻. nih.gov The synthesis of anionic copper complexes often involves the reaction of a copper salt with a ligand source in a suitable solvent. For example, copper(I) thiolates can be prepared by reducing copper(II) sulfate (B86663) in aqueous ammonia (B1221849), followed by reaction with a thiol. wm.edu

Anionic copper complexes are significant in various areas of chemistry. In organic synthesis, organocuprates are valuable reagents for the formation of carbon-carbon bonds. wikipedia.org In materials science, certain oxide cuprates are renowned for their high-temperature superconducting properties. wikipedia.org The study of simpler anionic copper complexes, such as those with halide or sulfate ligands, provides fundamental insights into the electronic structure and bonding that underpin these advanced applications.

Significance of Sulfate as a Ligand in Modern Coordination Chemistry

The sulfate ion (SO₄²⁻) is a polyatomic anion with a tetrahedral geometry, consisting of a central sulfur atom in the +6 oxidation state surrounded by four oxygen atoms. wikipedia.org While often considered a weakly coordinating ligand, sulfate's role in modern coordination chemistry is multifaceted and significant. quora.com It can act as a ligand by attaching to a metal center through one oxygen atom (monodentate) or two oxygen atoms (bidentate), and it can also function as a bridging ligand, connecting multiple metal centers. wikipedia.orgwikipedia.org

The versatility of the sulfate ligand is highlighted by its ability to adopt at least 16 different bridging coordination modes, enabling it to link up to ten metal ions. researchgate.net This structural flexibility allows for the construction of a wide array of coordination polymers and metal clusters with interesting structural and magnetic properties. researchgate.net Despite this potential, the use of sulfate as a primary ligand in synthetic cluster chemistry has been relatively underexplored. researchgate.net

Recent research has demonstrated that combining sulfate ions with other organic ligands can lead to the synthesis of novel nickel(II) and zinc(II) clusters. researchgate.net In the context of copper chemistry, reactions involving copper(II) sulfate have led to the formation of new anionic copper(II) sulfate aggregates and chains. researchgate.net For instance, the reaction of copper(II) sulfate pentahydrate with [NMe₂H₂]Cl in DMF at elevated temperatures yields crystals containing discrete [Cu₆(μ₄-O)₂(μ₃-SO₄)₄(μ₂-SO₄)₂(DMF)₄]⁴⁻ anions. researchgate.net These anions feature two edge-sharing Cu₄(μ₄-O) tetrahedra with copper(II) centers bridged by sulfate ligands. researchgate.net

The coordination of sulfate to a metal center can be identified using infrared (IR) spectroscopy. cdnsciencepub.com The splitting of certain vibrational bands (ν₃ and ν₄) of the sulfate ion can indicate its coordination mode, such as unidentate coordination. cdnsciencepub.com The metal-oxygen bonds in sulfate complexes can possess significant covalent character, influencing the electronic and reactive properties of the complex. wikipedia.org

Current Research Landscape of Anionic Copper(I) Sulfate Complexes

The current research landscape for anionic copper(I) sulfate complexes, specifically those containing the [Cu(SO₄)]⁻ moiety, is an area of specialized investigation within inorganic chemistry. While copper(II) sulfate complexes are more common, the synthesis and characterization of Cu(I) species with sulfate ligands present unique challenges and opportunities. researchgate.netfilinchuk.com The Cu(I) ion is a soft acid and typically favors coordination with soft ligands like those containing sulfur or phosphorus. mdpi.com

The synthesis of copper(I) complexes often starts from a copper(II) salt, such as copper(II) sulfate, which is then reduced in the presence of the desired ligands. wm.edu A common method involves the reduction of CuSO₄ with agents like hydroxylamine (B1172632) hydrochloride in an aqueous ammonia solution to form a stable Cu(I) ammine complex, which can then react with other ligands. wm.edu

One notable example in the broader context of copper(I) complexes with sulfur-containing ligands is the synthesis of [Cu₂(ATSC)₂]SO₄, where ATSC is 4-allylthiosemicarbazide. filinchuk.com This compound was obtained through the slow hydrolysis of a related copper(I) sulfamate (B1201201) complex. filinchuk.com In its crystal structure, the sulfate anion is located in the apical positions, coordinating to the copper atoms. filinchuk.com This demonstrates the capability of the sulfate ion to coordinate to copper(I) centers within a larger molecular framework.

Thermodynamic studies have also explored mixed-ligand systems involving copper(I), ammonia, and thiosulfate, with sulfate often being part of the background electrolyte. murdoch.edu.au These studies indicate that in high sulfate media, the formation of mixed copper(I)-ammonia-sulfate complexes is not detected, suggesting that under those specific conditions, sulfate does not actively participate in the primary coordination sphere of the copper(I)-ammine complexes. murdoch.edu.au

The table below summarizes key identifiers and computed properties for the "Cuprate(1-), (sulfato(2-)-O)-" species.

Table 1: Chemical Identifiers and Properties of Cuprate(1-), (sulfato(2-)-O)-

Property Value Source
Molecular Formula CuH₂O₄S PubChem nih.gov
Molecular Weight 161.63 g/mol PubChem nih.gov
IUPAC Name copper;sulfuric acid PubChem nih.gov
InChI InChI=1S/Cu.H₂O₄S/c;1-5(2,3)4/h;(H₂,1,2,3,4) PubChem nih.gov
InChIKey UGWKCNDTYUOTQZ-UHFFFAOYSA-N PubChem nih.gov
SMILES OS(=O)(=O)O.[Cu] PubChem nih.gov
CAS Number 12400-75-8 PubChem nih.gov

The ongoing research into such fundamental coordination complexes is vital for expanding the library of known copper compounds and for uncovering new structural motifs and potential applications in catalysis and materials science. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuH2O4S B084275 Cuprate(1-), (sulfato(2-)-O)- CAS No. 12400-75-8

Properties

CAS No.

12400-75-8

Molecular Formula

CuH2O4S

Molecular Weight

161.63 g/mol

IUPAC Name

copper;sulfuric acid

InChI

InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

UGWKCNDTYUOTQZ-UHFFFAOYSA-N

SMILES

OS(=O)(=O)O.[Cu]

Canonical SMILES

OS(=O)(=O)O.[Cu]

Synonyms

Cuprate(1-), [sulfato(2-)-O]-

Origin of Product

United States

Synthetic Methodologies for Cuprate 1 , Sulfato 2 O and Analogous Anionic Copper I Sulfate Systems

Electrochemical Synthesis Approaches for Copper(I) Complexes

Electrochemical methods offer a high degree of control over the synthesis of copper complexes by precisely managing the reduction potential at an electrode surface. This approach is particularly suitable for generating and stabilizing the copper(I) oxidation state from copper(II) precursors.

Detailed research findings indicate that the electrochemical synthesis of copper(I) complexes often involves the reduction of Cu(II) ions in the presence of suitable stabilizing ligands. For instance, the electrodeposition of copper thiourea (B124793) sulfate (B86663) complexes from acidic solutions demonstrates the formation of a stable Cu(I) species within a specific potential range. rsc.org In these systems, an electrolyte typically contains a copper salt like CuSO₄, a stabilizing ligand such as thiourea, and an acid. rsc.org The potential applied is crucial; for example, maintaining a potential of 0 V can yield stable copper(I) thiourea complex nanowires, avoiding further conversion to copper sulfide. rsc.org

Voltammetric studies on alkaline copper complex baths containing ligands like trisodium (B8492382) citrate (B86180) (TSC) and triethanolamine (B1662121) (TEA) show that the deposition of copper involves the stepwise reduction of Cu(II) to a monovalent species. researchgate.net The stability and kinetics of these Cu(I) intermediates are heavily influenced by the nature of the complexing agents. researchgate.net Similarly, in aqueous solutions of copper sulfate and sodium thiosulfate, the formation of a stable cuprous-thiosulfate complex is a key step, making the system suitable for the electrochemical synthesis of copper(I) sulfides. escholarship.org

An ac electrochemical synthesis has been successfully used to produce the first π-complex of copper(I) sulfate, [Cu(CH₂(CH₂)NH₃)(SO₄)], from an ethanol (B145695) solution of Cu(NO₃)₂ · 3H₂O and N,N'-diallylguanidinium sulfate. researchgate.net This highlights the utility of electrochemical methods in creating novel Cu(I) sulfate compounds through in-situ generation and reaction.

Table 1: Parameters in Electrochemical Synthesis of Copper(I) Complexes

Complex/ProductElectrolyte CompositionPotential/Current DensityKey FindingsReference
Copper Thiourea Complex Nanowires1 mmol/L CuSO₄·5H₂O, 4 mmol/L thiourea, HClPulse deposition, VR = 0 VStable Cu(I) complex nanowires formed; avoids conversion to copper sulfide. rsc.org
Cu(I) Species in Alkaline Baths0.01 M CuSO₄, 0.04 M TEA, 1.0 M NaOHCyclic Voltammetry (-1400 mV to 0 mV)Deposition involves the formation of a monovalent copper species obeying the Temkin isotherm. researchgate.net
[Cu(CH₂(CH₂)NH₃)(SO₄)]Ethanol solution of Cu(NO₃)₂ · 3H₂O and N,N'-diallylguanidinium sulfateAC electrochemical synthesisSuccessful synthesis of a novel π-complex of copper(I) sulfate. researchgate.net
High-Purity Copper SulfateWaste sulfuric acid solution300-400 A/m²Electrochemical method yields copper sulfate of superior purity compared to chemical synthesis. spiedigitallibrary.org spiedigitallibrary.org

Solution-Phase Synthesis Strategies for Cuprate(1-), (sulfato(2-)-O)-

Solution-phase synthesis offers a versatile platform for the creation of complex anionic copper sulfate systems through the careful selection of solvents, precursors, and reaction conditions. The synthesis of anionic copper(II) sulfate aggregates provides valuable insights into strategies that could be adapted for copper(I) systems.

For example, the reaction between CuSO₄·5H₂O and [NMe₂H₂]Cl in N,N'-dimethylformamide (DMF) at 95 °C yields crystals of (NMe₂H₂)₄[Cu₆O₂(SO₄)₆(DMF)₄], which contains a discrete [Cu₆(μ₄-O)₂(μ₃-SO₄)₄(μ₂-SO₄)₂(DMF)₄]⁴⁻ anion. nih.gov This demonstrates that a non-aqueous, coordinating solvent like DMF, combined with a specific counter-ion source, can facilitate the assembly of complex, high-nuclearity anionic sulfate structures. nih.govresearchgate.net When the same reaction is conducted at room temperature, a different product, (NMe₂H₂)[Cu₂(OH)(SO₄)₂(H₂O)₂], is formed, highlighting the critical role of temperature in directing the structural outcome. nih.gov

The synthesis of copper glycinate (B8599266) complexes from copper sulfate and glycine (B1666218) in an aqueous solution also provides relevant principles. google.com By controlling parameters such as the molar ratio of reactants (glycine to copper sulfate), pH (1.0-4.0), and temperature (80-90 °C), a specific complex, sulfuric acid glycocoll dihydration copper(II), can be synthesized with high yield. google.com This approach of using amino acids or other bifunctional ligands in conjunction with copper sulfate could be adapted to synthesize and stabilize anionic Cu(I) sulfate species.

Table 2: Solution-Phase Synthesis of Anionic and Complex Copper Sulfate Systems

ProductReactantsSolventTemperatureKey FeatureReference
(NMe₂H₂)₄[Cu₆O₂(SO₄)₆(DMF)₄]CuSO₄·5H₂O, [NMe₂H₂]ClDMF95 °CFormation of a discrete anionic copper(II) sulfate aggregate. nih.gov
(NMe₂H₂)[Cu₂(OH)(SO₄)₂(H₂O)₂]CuSO₄·5H₂O, [NMe₂H₂]ClDMFRoom Temp.Temperature variation leads to a different anionic copper(II) structure. nih.gov
Sulfuric acid glycocoll dihydration copper(II)Glycine, CuSO₄·5H₂OWater80-90 °CControl of pH and molar ratio yields a specific complex. google.com

Solid-State Reaction Pathways for Anionic Copper Sulfate Complex Formation

Solid-state synthesis, including mechanochemical and hydrothermal methods, provides a solvent-free or low-solvent route to novel coordination compounds. These techniques are often simple, rapid, and can lead to products that are inaccessible through solution-based methods. asianpubs.org

The solid-state synthesis of a copper(II) complex with o-vanillin has been achieved by grinding copper acetate (B1210297) and o-vanillin in an agate mortar at room temperature. asianpubs.org This method, which results in a 95% yield, demonstrates that coordination complexes can be formed efficiently without solvents, relying on the direct reactivity of the solid precursors. asianpubs.org Such a strategy could be applied to the synthesis of anionic copper sulfate complexes by grinding a suitable copper(I) salt, a sulfate source (e.g., a stable sulfate salt), and a stabilizing ligand or counter-ion source.

Hydrothermal reactions, a subset of solvothermal synthesis, have been used to create a series of complex copper(II) materials involving sulfate anions. For example, the reaction of Cu(SO₄)·5H₂O with pyridyl- and pyrazine-substituted tetrazoles under hydrothermal conditions yielded several materials, including [Cu₄(pyrztet)₆(H₂O)₂(SO₄)], where the sulfate anion is incorporated into a three-dimensional framework. acs.org This shows the potential of hydrothermal methods to facilitate the formation of intricate coordination networks where the sulfate anion plays a key structural role, either as a ligand or as a counter-ion balancing the charge of a cationic framework, which is the inverse of the target anionic complex but demonstrates the principle of incorporating sulfate into complex solid-state structures.

Control of Reaction Parameters for Yield and Purity Optimization

Optimizing reaction parameters is paramount for maximizing the yield and ensuring the phase purity of the desired copper sulfate complex. The final product is often highly sensitive to subtle changes in conditions such as temperature, reactant molar ratios, pH, and reaction time.

In the hydrothermal synthesis of copper sulfides from copper(II) nitrate (B79036) and sodium thiosulfate, the molar ratio of Cu²⁺:S₂O₃²⁻ was found to be a vital parameter. researchgate.net Varying this ratio from 1:1 to 1:5 resulted in different products, including digenite (Cu₉S₅) and covellite (CuS) mixed with impurities. researchgate.net A specific ratio of 1:2 at 155 °C for 12 hours was identified as optimal for producing phase-pure CuS hexagonal plates. researchgate.net Reaction temperatures below this optimum led to the presence of impurities like copper sulfate (CuSO₄) and krohnite [NaCu₂(SO₄)(H₂O)₂]. researchgate.net

Similarly, in the solution-phase synthesis of a cupric glycinate complex, controlling the pH between 1.8 and 3 and the reaction temperature at 85 °C was crucial for achieving high yields of 80-83%. google.com In electrochemical synthesis, parameters such as current density and voltage directly influence reaction efficiency and product purity. For instance, in the electrosynthesis of copper sulfate, applying a voltage higher than optimal leads to the electrolysis of water, reducing efficiency. youtube.com Adjusting the voltage to an optimal level (e.g., 3 volts) prevents the formation of unwanted oxygen gas at the anode and maximizes the yield of dissolved copper ions. youtube.com

Table 3: Optimization of Reaction Parameters for Copper Complex Synthesis

ParameterSystemEffect on Yield and PurityReference
Reactant Molar Ratio (Cu²⁺:S₂O₃²⁻)Hydrothermal synthesis of copper sulfideDetermines the final product phase (e.g., 1:1.5 for Cu₉S₅, 1:2 for CuS). Incorrect ratios lead to impurities. researchgate.net
TemperatureHydrothermal synthesis of copper sulfideAffects impurity decomposition. Temperatures below 155 °C resulted in CuSO₄ and other impurities. researchgate.net
pHSolution-phase synthesis of cupric glycinateOptimal pH range of 1.8-3 is critical for high yield. google.com
Voltage/Current DensityElectrochemical synthesis of copper sulfateControls reaction efficiency. Excess voltage causes water electrolysis, reducing yield. Optimal current density (300-400 A/m²) enhances purity. spiedigitallibrary.orgyoutube.com
Reaction TimeHydrothermal synthesis of copper sulfideImportant for impurity decomposition and increasing the crystallite size and crystallinity of the final product. researchgate.net

Advanced Structural Elucidation of Cuprate 1 , Sulfato 2 O

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Studies on anhydrous copper(I) sulfate (B86663) (Cu₂SO₄) reveal a complex, polymeric structure rather than discrete [Cu(SO₄)]⁻ anions. wikipedia.org In this compound, the copper(I) ions are coordinated by oxygen atoms from the sulfate groups, forming an extended network. The crystal structure is orthorhombic, belonging to the Fddd space group. wikipedia.org Each oxygen atom of a sulfate anion is bridged to another sulfate group by a copper atom, with a Cu-O bond distance of approximately 196 pm. wikipedia.org

In other copper(I) sulfate complexes, such as π-complexes with organic ligands, the Cu(I) center is also coordinated by oxygen atoms from the sulfate anion. For instance, in one such complex, the equatorial Cu-O bond lengths were found to be around 2.001(5) Å, comparable to the 1.96 Å distance in Cu₂SO₄. filinchuk.com These findings from single-crystal X-ray diffraction are fundamental to understanding the preferred coordination environment of the copper(I) ion in the presence of a sulfate ligand.

Powder X-ray Diffraction for Crystalline Phase Identification and Lattice Parameters

Powder X-ray diffraction (PXRD) is an essential technique for identifying crystalline phases and determining the lattice parameters of a material. This method is particularly useful for materials that are not available as single crystals. The PXRD pattern of a crystalline substance is a unique fingerprint, allowing for its identification and the assessment of its purity.

For copper(I) sulfate (Cu₂SO₄), PXRD studies confirm the orthorhombic crystal system. The lattice parameters determined from diffraction data are crucial for defining the unit cell of the crystal. wikipedia.org These parameters, along with the space group information, provide the foundational data for a complete structural description.

The following table summarizes the crystallographic data for Cu₂SO₄ obtained from diffraction studies.

ParameterValue
Crystal SystemOrthorhombic
Space GroupFddd
Lattice Constant a4.748(3) Å
Lattice Constant b13.96(1) Å
Lattice Constant c10.86(1) Å
Formula Units (Z)8
Reference wikipedia.org

This interactive data table provides key crystallographic parameters for anhydrous copper(I) sulfate.

Neutron Diffraction Studies for Atomic Displacement and Bulk Structure

Neutron diffraction is a powerful technique that complements X-ray diffraction for structural analysis. Because neutrons interact with the atomic nucleus rather than the electron cloud, they are particularly effective at locating light atoms, such as hydrogen, and distinguishing between elements with similar X-ray scattering factors. Neutron diffraction can also provide valuable information about atomic displacements and the bulk structure of a material.

While extensive neutron diffraction studies have been conducted on copper(II) sulfate hydrates, providing detailed insights into the positions of hydrogen atoms and the nature of hydrogen bonding, similar studies on copper(I) sulfate compounds containing the [Cu(SO₄)]⁻ moiety are less common in the literature. royalsocietypublishing.orgacs.orgnih.govrsc.orguleth.caiucr.org

A neutron diffraction study of a Cu(I)-sulfato complex would be invaluable for precisely determining the positions of all atoms and for analyzing the thermal motion and any disorder present in the crystal lattice. This would lead to a more complete understanding of the bulk structure and bonding.

Microscopic and Morphological Characterization Techniques (e.g., Electron Microscopy for Nanoscale Features)

Microscopic techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), are employed to investigate the morphology, particle size, and surface features of materials. When applied to compounds containing the cuprate(1-), (sulfato(2-)-O)- anion, these methods can reveal details about the crystal habit and any nanoscale characteristics.

For instance, electron microscopy has been used to study the formation of cuprous oxide on copper single crystals in the presence of copper sulfate solutions. iucr.org These studies provide insights into the epitaxial relationships and the shapes of the oxide growths. iucr.org In the context of nanomaterials, TEM has been utilized to characterize copper-based nanoparticles synthesized from copper sulfate precursors. acs.orgscholarsresearchlibrary.com Liquid-cell TEM allows for the in-situ observation of interactions at the nanoscale, such as those between DNA and copper sulfate solutions. nih.govacs.org

While specific electron microscopy studies focused solely on the morphology of crystals containing the [Cu(SO₄)]⁻ anion are not widely reported, these techniques offer the potential to characterize the nanoscale features and crystal morphology of such compounds, should they be synthesized in a suitable form.

Analysis of Coordination Environment and Stereochemistry around the Copper(I) Center

The coordination environment and stereochemistry of the copper(I) center in the [Cu(SO₄)]⁻ complex are defining features of its structure. Copper(I) ions, with a d¹⁰ electron configuration, typically exhibit coordination numbers of 2, 3, or 4, leading to linear, trigonal planar, or tetrahedral geometries, respectively.

In the case of anhydrous copper(I) sulfate (Cu₂SO₄), the copper(I) center is coordinated by oxygen atoms from the sulfate groups. wikipedia.org The structure is a complex three-dimensional network where the copper ions act as bridges between sulfate anions. wikipedia.org In some copper(I) π-complexes containing sulfate, a trigonal-pyramidal coordination environment has been observed for the copper(I) ion. filinchuk.comtandfonline.com In these instances, the copper atom is coordinated to the π-system of an organic ligand, a nitrogen atom from an amine group, and two oxygen atoms from sulfate groups. filinchuk.com Generally, Cu(I) complexes are often four-coordinated, adopting a tetrahedral geometry. chemrxiv.org The specific geometry is influenced by the nature of the other ligands present in the coordination sphere.

Investigation of Sulfate Ligand Coordination Modes (e.g., Monodentate-O Coordination)

The sulfate anion (SO₄²⁻) is a versatile ligand that can coordinate to metal centers in various ways. These coordination modes include monodentate, bidentate (chelating or bridging), and various other bridging modes that can link multiple metal centers. wikipedia.orgresearchgate.net The nomenclature "cuprate(1-), (sulfato(2-)-O)-" specifically implies a monodentate coordination through one of the oxygen atoms.

In a monodentate coordination mode, the high Td symmetry of the free sulfate ion is lowered to C₃v. researchgate.net This change in symmetry can be observed using vibrational spectroscopy techniques like infrared (IR) and Raman spectroscopy, which would show a splitting of the vibrational bands of the sulfate group. researchgate.net

While a simple monodentate coordination of sulfate to Cu(I) is suggested by the chemical name, in known crystal structures of copper(I) sulfate compounds, the sulfate ligand often acts as a bridging ligand. In Cu₂SO₄, the sulfate groups bridge between copper(I) ions to form a polymeric structure. wikipedia.org Similarly, in certain copper(I) π-complexes, the sulfate group has been observed to be coordinated to three metal atoms through two of its oxygen atoms, functioning as a bridging ligand. filinchuk.com The prevalence of these bridging modes highlights the tendency of the sulfate ligand to form extended structures with copper(I) ions.

Theoretical and Computational Chemistry Studies of Cuprate 1 , Sulfato 2 O

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for studying the electronic structure and potential energy surfaces of molecules, including inorganic compounds of biological and chemical interest. DFT calculations offer a balance between computational cost and accuracy, making them suitable for investigating the properties of the [Cu(SO4)]⁻ anion.

Geometry Optimization and Conformational Analysis

The geometry of the isolated [Cu(SO4)]⁻ anion has been computationally modeled to understand its stable conformation. In a study focused on the adsorption of a neutral CuSO4 molecule on an anatase TiO2 surface, the geometry of an isolated CuSO4 molecule was optimized without constraints in a cubic supercell. This optimized structure provides a reasonable approximation for the geometry of the [Cu(SO4)]⁻ anion.

The calculations revealed significant structural relaxation from the initial geometry derived from the bulk crystalline structure of chalcocyanite (CuSO4). In the optimized gas-phase structure, the Cu-O distance was found to contract significantly, highlighting the influence of the local environment on the molecule's structural parameters arxiv.org.

Table 1: Comparison of Interatomic Distances and Angles in Modeled CuSO4

Parameter Modeled Structure
Cu-O Distance (Å) 1.85
S-O Distances (Å) 1.45, 1.46, 1.62, 1.62
O-S-O Angles (°) 100.8, 100.8, 110.5, 110.5, 112.9, 113.1

This data is based on the geometry optimization of a neutral CuSO4 molecule, which serves as a model for the [Cu(SO4)]⁻ anion.

Quantum Theory of Atoms in Molecules (QTAIM) for Interatomic Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. This approach can be used to characterize the interatomic interactions within the [Cu(SO4)]⁻ anion, particularly the nature of the Cu-O bond.

Orbital Analysis and Electronic Configuration

The electronic configuration of the copper center in the [Cu(SO4)]⁻ anion is crucial for understanding its chemical and physical properties. In this complex, copper is in the +2 oxidation state, leading to a d⁹ electronic configuration for the Cu(II) ion quora.com. This d⁹ configuration often leads to Jahn-Teller distortions in its complexes to achieve a lower energy state.

Molecular orbital (MO) analysis from DFT calculations can provide a detailed picture of the electronic structure. For copper complexes, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic transitions scispace.comnih.gov. In related copper complexes, the HOMO is often localized around the copper atom, while the LUMO is typically centered on the ligands scispace.comresearchgate.net. This spatial separation of the frontier orbitals is significant for charge transfer processes.

For the [Cu(SO4)]⁻ anion, the HOMO would likely have significant Cu 3d character, while the LUMO would be associated with the sulfate (B86663) ligand. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the chemical reactivity and the energy of the lowest electronic transitions scispace.com.

Ab Initio Quantum Chemical Calculations for High-Accuracy Predictions

Ab initio quantum chemical methods, which are based on first principles without empirical parameters, can provide highly accurate predictions of molecular properties. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but can offer benchmark-quality results for smaller systems.

While specific high-accuracy ab initio calculations for the isolated [Cu(SO4)]⁻ anion are not extensively documented, such methods have been applied to study the interaction between copper ions and various anions. For instance, ab initio calculations at the HF, B3LYP, and MP2 levels of theory have been used to investigate the interaction between Cu(I) and the 5-nitrotetrazolate anion, revealing stable complex structures and their binding energies drdo.gov.in. The application of similar high-level ab initio methods to the [Cu(SO4)]⁻ anion would provide a more precise determination of its geometry, vibrational frequencies, and electronic properties, serving as a valuable reference for validating results from less computationally expensive methods like DFT.

Molecular Dynamics Simulations for Solution-Phase Behavior and Hydration Shells

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in the condensed phase, providing insights into the dynamics of solvation and the structure of hydration shells around ions.

MD simulations of the sulfate anion (SO₄²⁻) in aqueous solution have been performed to understand its hydration properties. These studies have developed polarizable force fields to accurately reproduce the structural and thermodynamic properties of the hydrated sulfate anion nih.govresearchgate.net. The simulations show that the sulfate anion has a well-defined hydration shell nih.gov.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models.

Vibrational spectroscopy is a key technique for characterizing molecular structure. The vibrational frequencies of the [Cu(SO4)]⁻ anion can be calculated using DFT and ab initio methods arxiv.orgcore.ac.uk. These calculations can help in the assignment of experimentally observed infrared and Raman bands. For instance, computational studies on copper sulfate hydrates have been used to assign Raman bands to lattice vibrations, as well as intramolecular vibrations of the copper complex, the sulfate group, and water molecules nih.gov.

Electronic spectra (UV-Vis) can also be predicted using time-dependent DFT (TD-DFT) researchgate.netresearchgate.net. These calculations provide information about the energies and intensities of electronic transitions. For the [Cu(SO4)]⁻ anion, TD-DFT calculations could predict the d-d transitions of the Cu(II) ion and charge-transfer transitions between the copper and the sulfate ligand. Comparing these predicted spectra with experimental measurements would provide a stringent test of the computational model's ability to describe the electronic structure of the complex.

Influence of Counterions and Solvent Effects on Complex Stability and Structure

Direct theoretical and computational studies focusing specifically on the "Cuprate(1-), (sulfato(2-)-O)-" anion, [Cu(SO4)]⁻, are not extensively available in existing literature. The majority of computational research on "cuprates" investigates solid-state high-temperature superconductors, which are structurally distinct from the discrete sulfato-copper complex. However, by applying fundamental principles of computational chemistry and extrapolating from theoretical studies on its constituent ions—copper(II) and sulfate (SO₄²⁻)—as well as other related copper complexes, a detailed understanding of the factors governing its stability and structure can be established.

The stability of the [Cu(SO₄)]⁻ complex in any medium is fundamentally dictated by a delicate balance of interactions between the anionic complex, its associated counterions, and the surrounding solvent molecules. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for dissecting these interactions.

Influence of Counterions

The presence of a positively charged counterion is essential for charge neutrality and significantly impacts the structure and stability of the [Cu(SO₄)]⁻ anion. The interaction is primarily electrostatic, and its nature can be categorized based on the proximity of the counterion to the anionic complex. Molecular dynamics simulations of electrolyte solutions have characterized several forms of ion pairing that would be relevant. nih.gov

Contact Ion Pair (CIP): The counterion is directly coordinated to one or more oxygen atoms of the sulfate ligand, with no solvent molecules in between. This arrangement maximizes electrostatic attraction but requires at least partial desolvation of both the complex and the counterion. The formation of CIPs would be more favorable with counterions that have a high charge density (e.g., smaller, more highly charged ions like Li⁺ or Mg²⁺).

Solvent-Shared Ion Pair (SSIP): The complex anion and the counterion share a common solvent molecule in their primary solvation shells.

Solvent-Separated Ion Pair (SSIP): The complex anion and the counterion are separated by at least one complete layer of solvent molecules but remain associated through long-range electrostatic forces.

Solvent Effects

The solvent is a critical determinant of the stability and structure of the [Cu(SO₄)]⁻ complex, influencing it through several mechanisms.

Solvation Shell Structure: Solvent molecules arrange themselves around the complex in distinct layers known as solvation shells. DFT and MD simulations on the individual ions provide insight into how the [Cu(SO₄)]⁻ complex would be solvated.

Copper(II) Center: The Cu(II) ion is known to have a strong affinity for coordinating solvent molecules. DFT studies on hydrated Cu(II) show that in an aqueous solution, it favors a five-coordinate square-pyramidal geometry, though a six-coordinate structure is only slightly higher in energy (~1.4 kcal/mol), suggesting both may coexist. acs.orgnih.govresearchgate.net The primary solvation shell around the copper center would consist of solvent molecules directly bound to the metal.

Sulfate Ligand: The oxygen atoms of the sulfate group act as hydrogen-bond acceptors. MD simulations of the sulfate anion in water show a well-defined first solvation shell. acs.orgresearchgate.net Ab initio MD simulations have shown that sulfate oxygens form strong hydrogen bonds with water, with the first solvation shell containing up to 12-13 water molecules. acs.orgnih.gov

Interactive Data Table: Calculated Properties of Hydrated Cu(II) from DFT Studies This table summarizes theoretical data for the aquated copper(II) ion, which informs the expected coordination environment at the copper center of the [Cu(SO₄)]⁻ complex in aqueous media.

Coordination Number (Aqueous Phase)Preferred GeometryKey FindingsReference
5Square-PyramidalFound to be the most stable geometry in the aqueous phase. acs.orgnih.gov
6Distorted OctahedralEnergetically close to the 5-coordinate structure (~1.4 kcal/mol higher), suggesting potential coexistence in solution. acs.orgnih.gov
4Square-PlanarMost stable in the gas phase but less favored in aqueous continuum models. acs.orgnih.gov

Interactive Data Table: Hydration Properties of the Sulfate Anion from MD Simulations This table presents findings from molecular dynamics simulations on the solvation of the sulfate anion, which helps in understanding the solvent interactions with the sulfate portion of the [Cu(SO₄)]⁻ complex.

PropertyFindingMethodReference
First Shell Hydration No.~13 water moleculesMolecular Mechanics acs.org
First Shell Hydration No.8-14 (average ~11) water moleculesAb Initio MD (QMCF) researchgate.net
S-O(water) Distance3.61(2) ÅLAXS Experiment researchgate.net
S-O(water) Distance3.82 ÅAb Initio MD (QMCF) researchgate.net
Water Residence Time23 ps in the first solvation shellMolecular Mechanics acs.org

Competition from Coordinating Solvents: The stability of the Cu-SO₄ bond is highly dependent on the nature of the solvent. In the presence of strongly coordinating solvents, such as acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can compete with the sulfate anion for coordination sites on the Cu(II) center. mdpi.commdpi.com Computational studies have shown that solvents can significantly affect the structure and redox properties of copper catalysts. mdpi.com A solvent with a high donor number could displace the sulfate ligand, leading to the dissociation of the complex:

[Cu(SO₄)]⁻ + n(Solvent) ⇌ [Cu(Solvent)ₙ]²⁺ + SO₄²⁻

This equilibrium would be shifted to the right in solvents that form highly stable complexes with Cu(II). For instance, acetonitrile is known to stabilize copper ions effectively. nih.gov The relative binding energies of the solvent versus the sulfate ligand to the copper center would determine the predominant species in solution. This effect is crucial in chemical synthesis, where the choice of solvent can determine the outcome of a reaction involving copper complexes. mdpi.comrsc.org

Coordination Chemistry Principles and Reactivity of Anionic Copper Sulfate Complexes

Thermodynamics of Complex Formation and Dissociation in Solution

The formation of the copper-sulfate complex in an aqueous solution is primarily an association between the hydrated cupric ion, [Cu(H₂O)₆]²⁺, and the sulfate (B86663) ion, SO₄²⁻. This process is governed by thermodynamic principles, where the stability of the resulting complex, often represented as [CuSO₄]⁰(aq), is described by an association constant (Kₐ) or its inverse, the dissociation constant. The reaction can be depicted as:

Cu²⁺(aq) + SO₄²⁻(aq) ⇌ [CuSO₄]⁰(aq)

Calorimetric titrations have been instrumental in determining the thermodynamic parameters for this complex formation. These studies provide reliable values for the enthalpy (ΔH) and entropy (ΔS) changes associated with the association of Cu²⁺(aq) and SO₄²⁻(aq) across various ionic strengths. docbrown.info Spectrophotometric and potentiometric methods are also widely used to determine the association constants. docbrown.info

The interaction is often more complex than a simple contact ion pair, with evidence suggesting the presence of solvent-separated and solvent-shared ion pairs in solution, which are not always fully detected by all analytical techniques. docbrown.info For instance, UV-Vis spectrophotometry may yield lower association constants compared to potentiometry because it only partially detects solvent-separated pairs. docbrown.info A detailed investigation using dielectric relaxation spectroscopy has identified three distinct ion-pair types: double solvent-separated, solvent-shared, and contact ion pairs. docbrown.info

The thermodynamic data for the formation of the contact ion pair have been estimated, providing insight into the energetics of the direct interaction between copper and sulfate ions. murdoch.edu.au

Table 1: Thermodynamic Parameters for [CuSO₄]⁰ Complex Formation

Parameter Value Conditions Reference
Association Constant (Kₐ) 30 ± 8 Thermodynamic murdoch.edu.au
Enthalpy of Formation (ΔH°) 12 ± 2 kJ·mol⁻¹ Thermodynamic murdoch.edu.au
Entropy of Formation (ΔS°) 70 ± 10 J·K⁻¹·mol⁻¹ Thermodynamic murdoch.edu.au

Kinetic Studies of Ligand Exchange Reactions

The kinetics of ligand exchange reactions involving the copper(II) center are crucial for understanding the reactivity of its complexes. The Cu(II) ion, with its d⁹ electron configuration, is known for its high lability, largely due to the Jahn-Teller effect which distorts its octahedral geometry. libretexts.org This inherent structural flexibility facilitates rapid exchange of ligands.

The exchange of water molecules in the aquated copper(II) ion, [Cu(H₂O)₆]²⁺, is extremely fast, with a rate constant on the order of 10⁸ s⁻¹. libretexts.org This high rate of solvent exchange is a benchmark for understanding the substitution of other ligands. When sulfate is the incoming ligand, its substitution into the primary coordination sphere is also expected to be rapid.

While direct kinetic studies on the exchange of the sulfate ligand itself are not extensively detailed in the literature, the general lability of the Cu(II) center suggests that the equilibrium between the aquated ion and the sulfato complex is established very quickly. Studies on the ligand exchange reactions of various copper(II) complexes with other molecules, such as Schiff bases or thiols, consistently show that the reactions are fast, often requiring specialized techniques to measure their rates. acs.orgchem-soc.si The rate of these exchange reactions can be influenced by factors such as the nature of the entering and leaving ligands and the solvent environment. chem-soc.si

Table 2: Water Exchange Rate for Aquated and Complexed Copper(II)

Complex Ligand Exchange Rate (s⁻¹) Technique Reference
[Cu(H₂O)₆]²⁺ ~10⁸ NMR libretexts.org

The rapid kinetics of ligand exchange for Cu(II) complexes implies that the [Cu(SO₄)] complex can readily participate in further reactions, such as the formation of mixed-ligand complexes, as the sulfate ligand can be easily substituted.

Redox Behavior of the Copper Center within the Sulfate Coordination Environment

The redox chemistry of copper in a sulfate environment is fundamental to electrochemical processes like electrowinning and electrorefining. In an aqueous copper(II) sulfate solution, the copper center can be reduced to copper metal (Cu⁰) or oxidized from a copper(I) state.

During the electrolysis of an aqueous CuSO₄ solution with inert electrodes (like graphite (B72142) or platinum), the following reactions occur docbrown.infosavemyexams.com:

At the Cathode (Reduction): Cu²⁺(aq) ions are attracted to the negative electrode and gain two electrons to deposit as copper metal. Cu²⁺(aq) + 2e⁻ → Cu(s)

At the Anode (Oxidation): Hydroxide (B78521) ions or water molecules are oxidized to form oxygen gas and protons, as the sulfate ion (SO₄²⁻) is generally too stable to be oxidized. 2H₂O(l) → O₂(g) + 4H⁺(aq) + 4e⁻

The standard electrode potential for the Cu²⁺/Cu couple is +0.34 V versus the standard hydrogen electrode (SHE). The equilibrium potential of a copper-copper(II) sulfate electrode is approximately -0.318 V relative to the SHE for a saturated solution at 298 K. doitpoms.ac.uk

If an active copper anode is used, the anode itself dissolves, oxidizing copper metal to Cu²⁺ ions, which replenishes the ions being deposited at the cathode. savemyexams.comyoutube.comCu(s) → Cu²⁺(aq) + 2e⁻

The redox behavior is also highly dependent on pH. In the presence of a reducing agent like sulfite (B76179), the reaction is pH-sensitive. At very low pH (highly acidic, typical of sulfuric acid solutions), no redox reaction between Cu(II) and sulfite occurs. homescience.net This stability is crucial in many industrial processes. At intermediate pH, however, reduction to copper(I) can take place. homescience.net This highlights that the sulfate ion itself provides a stable environment where the Cu(II) state is maintained unless a sufficiently strong reducing agent or an external potential is applied.

Investigation of Mixed-Ligand Complexation with Sulfate

The copper(II) ion readily forms mixed-ligand complexes where the sulfate ion can be one of several different ligands coordinated to the central metal atom. A classic and industrially significant example is the copper-ammonia-sulfate system. The addition of ammonia (B1221849) to a copper(II) sulfate solution leads to the displacement of water ligands by ammonia molecules, forming a series of ammine complexes, with the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, being particularly stable and characterized by its deep blue-violet color. mdpi.com

In these systems, the sulfate ion can act as a counter-ion or participate directly in the coordination sphere, forming a neutral mixed-ligand complex, [Cu(NH₃)₄SO₄]. murdoch.edu.aumurdoch.edu.au This species is considered an outer-sphere complex, where the sulfate anion associates with the [Cu(NH₃)₄]²⁺ cation. murdoch.edu.au The formation of this neutral complex is thermodynamically favorable.

The stability of these mixed-ligand complexes is described by their stability constants. The formation of the [Cu(NH₃)₄SO₄]⁰ species is significantly more favorable than the association of perchlorate (B79767) or even chloride ions under similar conditions, indicating a specific interaction between the tetraamminecopper(II) cation and the sulfate anion. murdoch.edu.au

Table 3: Stability Constants for Copper(II)-Ammine and Mixed-Ligand Complexes

Complex Species Log β Conditions Reference
[Cu(NH₃)]²⁺ 4.04 2M NH₄NO₃, 25 °C mdpi.com
[Cu(NH₃)₂]²⁺ 7.47 2M NH₄NO₃, 25 °C mdpi.com
[Cu(NH₃)₃]²⁺ 10.27 2M NH₄NO₃, 25 °C mdpi.com
[Cu(NH₃)₄]²⁺ 12.03 2M NH₄NO₃, 25 °C mdpi.com
[Cu(NH₃)₄SO₄]⁰ ~14-15 (estimated) Aqueous murdoch.edu.aumurdoch.edu.au

The study of mixed-ligand complexes is essential as the presence of other ligands can significantly alter the solubility, stability, and reactivity of the copper-sulfate system. For example, in hydrometallurgical leaching processes, ammonia is often used in conjunction with sulfate to selectively extract copper from ores. nih.gov

Stability and Speciation Diagrams in Diverse Chemical Environments

The stability and speciation of copper-sulfate complexes are highly dependent on the chemical environment, particularly the pH and the redox potential (Eh) of the solution. These relationships are effectively visualized using Eh-pH diagrams, also known as Pourbaix diagrams. researchgate.nettaylorandfrancis.com These diagrams map the regions of thermodynamic stability for different copper species—be it the dissolved ions (Cu²⁺, HCuO₂⁻), solid oxides (CuO, Cu₂O), or solid sulfides (CuS, Cu₂S)—as a function of pH and potential. researchgate.netresearchgate.net

For the copper-sulfur-water system, at a given total sulfur concentration, the Pourbaix diagram shows that at low pH and oxidizing conditions, the dominant aqueous species is the Cu²⁺ ion. researchgate.net As the pH increases, copper(II) hydroxide [Cu(OH)₂] or copper(II) oxide (CuO, tenorite) (B1171815) will precipitate. culturalheritage.org The presence of sulfate ions in the system influences the boundaries of these stability regions. researchgate.net

Speciation models for the H₂O-CuSO₄-H₂SO₄ system show that the main species present are Cu²⁺, SO₄²⁻, H⁺, HSO₄⁻, and the neutral aqueous complex [CuSO₄]⁰(aq). researchgate.net The relative concentration of the [CuSO₄]⁰ complex increases with higher total copper and sulfate concentrations but decreases significantly as the solution becomes more acidic (lower pH) due to the formation of the bisulfate ion (HSO₄⁻), which reduces the availability of free SO₄²⁻ to complex with copper. researchgate.netresearchgate.net

Table 4: Predominant Copper Species in Different Chemical Environments

Environment Condition Predominant Copper Species Reference
Low pH (acidic), Oxidizing Cu²⁺(aq) researchgate.nettaylorandfrancis.com
Neutral to High pH, Oxidizing CuO(s), Cu(OH)₂(s) culturalheritage.org
High Sulfate Concentration [CuSO₄]⁰(aq) researchgate.netresearchgate.net
Reducing Conditions Cu(s), Cu₂O(s) researchgate.net
Ammoniacal Solution [Cu(NH₃)₄]²⁺ mdpi.com

These diagrams and speciation calculations are critical tools for controlling industrial processes such as copper leaching, electrorefining, and for predicting the environmental fate and transport of copper in natural waters. researchgate.netijcce.ac.ir

Current Challenges and Future Research Trajectories

Development of Green Chemistry Synthetic Routes

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly guiding the synthesis of inorganic compounds. mdpi.com For copper compounds, this often involves the use of environmentally benign solvents, reducing agents, and energy-efficient reaction conditions.

While specific green synthesis routes for "Cuprate(1-), (sulfato(2-)-O)-" are not extensively documented in dedicated studies, the broader field of copper nanoparticle and complex synthesis offers valuable insights. Many green methods utilize copper(II) sulfate (B86663) as a precursor, employing plant extracts or other biological materials as both reducing and capping agents. mdpi.comtandfonline.commdpi.com For instance, extracts from Punica granatum (pomegranate) and Cissus vitiginea have been successfully used to synthesize copper nanoparticles from copper sulfate solutions. tandfonline.comresearchgate.net These approaches highlight the potential for developing similar green routes for "Cuprate(1-), (sulfato(2-)-O)-" by carefully selecting non-toxic reducing agents that can stabilize the copper(I) oxidation state in the presence of the sulfate anion.

Future research in this area will likely focus on:

The use of water as a solvent, minimizing the need for volatile organic compounds.

The exploration of bio-based reducing agents to replace traditional, more hazardous ones.

The development of one-pot syntheses that are both atom-economical and energy-efficient.

Understanding Structure-Reactivity-Function Relationships at the Molecular Level

A fundamental challenge in the application of "Cuprate(1-), (sulfato(2-)-O)-" lies in elucidating the intricate relationship between its molecular structure, its reactivity, and its ultimate function in various applications. The coordination environment of the copper(I) ion, including the geometry of the sulfate ligand attachment, plays a pivotal role in determining the compound's electronic properties and catalytic activity. ontosight.ai

Studies on related copper complexes have shown that the nature of the ligands significantly affects the structure and properties of the resulting assemblies. uu.nl For instance, the use of different organic ligands with copper(II) sulfate leads to the formation of complexes with varying dimensionalities and properties. uu.nl Extrapolating from this, future research on "Cuprate(1-), (sulfato(2-)-O)-" will likely involve:

Detailed crystallographic and spectroscopic studies to precisely map its three-dimensional structure.

Computational modeling to understand the electronic structure and predict reactive sites.

Comparative studies with analogous copper complexes to identify key structural motifs that govern reactivity.

Exploration of Heterogeneous Catalytic Applications

Copper-based materials are widely recognized for their catalytic prowess in a variety of organic transformations and environmental remediation processes. sigmaaldrich.com The ability of copper to cycle between different oxidation states is central to its catalytic activity. ontosight.ai "Cuprate(1-), (sulfato(2-)-O)-" presents an intriguing candidate for heterogeneous catalysis, where the catalyst is in a different phase from the reactants.

While specific heterogeneous catalytic applications of "Cuprate(1-), (sulfato(2-)-O)-" are an emerging area of investigation, related copper sulfate compounds have shown significant promise. For example, copper hydroxyl sulfates have been effectively used as heterogeneous catalysts for the degradation of phenol (B47542) in wastewater. rsc.org Furthermore, anhydrous copper(II) sulfate has been demonstrated as an efficient catalyst for the dehydration of alcohols. acs.org There is also growing interest in using copper-based heterogeneous catalysts for the conversion of biomass-derived molecules like furfural (B47365) into valuable chemicals. uu.nl

Future research into the heterogeneous catalytic applications of "Cuprate(1-), (sulfato(2-)-O)-" will likely explore its potential in:

Oxidation and reduction reactions in organic synthesis.

Environmental catalysis, such as the removal of pollutants from water and air. eeer.orgeeer.org

The selective conversion of renewable feedstocks into value-added products.

A key aspect of developing effective heterogeneous catalysts is ensuring their stability and reusability. The leaching of the active metal is a common issue that needs to be addressed. acs.org

Advanced In-Situ and Operando Characterization Techniques

To truly understand how "Cuprate(1-), (sulfato(2-)-O)-" functions as a catalyst or in other applications, it is crucial to study it under real working conditions. This is the realm of in-situ and operando characterization techniques, which allow researchers to observe the dynamic changes in a material's structure and properties as a reaction is occurring. european-mrs.com

For copper-based catalysts, techniques such as in-situ X-ray absorption spectroscopy (XAS) and scanning tunneling microscopy (STM) are invaluable for probing the oxidation state of copper, the coordination environment, and the morphology of the catalyst during a reaction. mdpi.comacs.org For instance, in-situ/operando studies on copper-based nanocatalysts for CO2 electroreduction have revealed dynamic structural evolution during the reaction. researchgate.net

The application of these advanced techniques to "Cuprate(1-), (sulfato(2-)-O)-" could provide unprecedented insights. Future research endeavors will likely employ a multi-technique approach, combining methods such as:

In-situ X-ray Diffraction (XRD): To monitor changes in the crystalline structure under reaction conditions.

In-situ/Operando X-ray Photoelectron Spectroscopy (XPS): To probe the surface composition and electronic states of the elements.

In-situ/Operando Infrared (IR) and Raman Spectroscopy: To identify adsorbed species and reaction intermediates on the catalyst surface. aip.org

These studies will be instrumental in building a comprehensive picture of the structure-activity relationships at a fundamental level.

Integration of Machine Learning and Data-Driven Approaches in Complex Design

The design of new materials with tailored properties has traditionally been a time-consuming and resource-intensive process. Machine learning (ML) and data-driven approaches are emerging as powerful tools to accelerate the discovery and optimization of complex materials, including catalysts. rice.edu

By training algorithms on large datasets of materials properties and performance, ML models can predict the characteristics of new, untested compounds. researchgate.netresearchgate.net In the context of copper-based catalysts, ML has been used to predict catalytic performance and to identify key relationships between the features of the material and its activity and selectivity. researchgate.net For instance, ML models have been developed to predict the catalytic properties of perovskite oxides for fuel cell applications and to assist in the design of copper alloys with desired mechanical and electrical properties. researchgate.net

While the application of ML specifically to "Cuprate(1-), (sulfato(2-)-O)-" is still in its infancy, the potential is immense. Future research could leverage ML for:

High-throughput screening: To computationally screen vast numbers of potential modifications to the "Cuprate(1-), (sulfato(2-)-O)-" structure to identify promising candidates for specific applications.

Predicting catalytic activity: To develop models that can predict the catalytic performance of "Cuprate(1-), (sulfato(2-)-O)-" in different reactions based on its structural and electronic descriptors.

Guiding experimental synthesis: To use ML predictions to prioritize the synthesis and testing of the most promising material compositions, thereby streamlining the research and development process.

The integration of ML with experimental validation holds the key to unlocking the full potential of "Cuprate(1-), (sulfato(2-)-O)-" and other complex inorganic materials.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize Cuprate(1-), (sulfato(2-)-O)- with high purity?

  • Methodological Answer : Synthesis requires precise control of alkali metal cuprate precursors (e.g., Gilman cuprates [R₂CuLi] or Lipshutz cuprates [R₂Cu(X)Li₂], where X = inorganic anion). Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to prevent side reactions. For sulfato-ligand coordination, sulfate precursors (e.g., SO₄²⁻ salts) should be introduced under inert atmospheres to avoid oxidation. Characterization via NMR, XRD, and elemental analysis is critical to confirm purity and structure .

Q. What characterization techniques are essential for verifying the structural integrity of Cuprate(1-), (sulfato(2-)-O)-?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves crystallographic parameters and confirms ligand coordination modes.
  • Electron Paramagnetic Resonance (EPR) : Detects unpaired electrons in Cu(II) centers.
  • FT-IR Spectroscopy : Identifies sulfate ligand vibrational modes (e.g., S–O stretching at ~1100 cm⁻¹).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and ligand decomposition thresholds.
  • Cross-validate results with computational models (e.g., DFT for bond-length optimization) .

Advanced Research Questions

Q. How can contradictory data on oxygen diffusivity in layered cuprates be resolved?

  • Methodological Answer : Contradictions arise from structural variations (e.g., T vs. T’ phases in La₂CuO₄+δ). Use a dual approach:

  • Experimental : Oxygen isotope exchange coupled with Secondary Ion Mass Spectrometry (SIMS) measures diffusivity across temperatures.
  • Computational : DFT calculates oxygen defect formation energy (ΔE_form) and migration barriers (ΔE_migrate). For example, T-structures exhibit lower ΔE_form (higher defect concentration) but higher ΔE_migrate, explaining faster diffusion with higher activation energy .
  • Data Table :
Structure TypeΔE_form (eV)ΔE_migrate (eV)Activation Energy (eV)
T-structure0.451.21.65
T’-structure0.600.81.40

Q. What experimental strategies elucidate magnetic proximity effects in Cuprate(1-), (sulfato(2-)-O)- heterostructures?

  • Methodological Answer :

  • SQUID Magnetometry : Measures induced magnetic moments at cuprate-ferromagnetic interfaces (e.g., YBCO/LCMO superlattices).
  • Neutron Reflectometry : Maps interfacial spin polarization depth (8–10 nm in YBCO/LCMO systems).
  • X-ray Magnetic Circular Dichroism (XMCD) : Probes Cu orbital reconstruction and antiparallel spin alignment at interfaces .

Q. How do triplet superconducting correlations dominate transport in cuprate-based mesa structures?

  • Methodological Answer :

  • Mesa Structure Fabrication : Use Au/LSMO/SRO/YBCO heterostructures with Nb electrodes to isolate superconducting currents.
  • Ferromagnetic Resonance (FMR) : Quantifies spin-valve effects and triplet pair penetration depths.
  • Theoretical Modeling : Apply Bogoliubov-de Gennes equations to distinguish singlet vs. triplet contributions. Experimental data show triplet currents dominate due to strong spin-orbit coupling at SRO/YBCO interfaces .

Q. What in situ techniques enable fine-tuning of charge and structural degrees of freedom in cuprates?

  • Methodological Answer :

  • Uniaxial Strain Devices : Apply in situ strain via actuator-motor mechanisms while monitoring with synchrotron X-ray diffraction.
  • Feedback Loops : Adjust oxygen partial pressure or temperature to stabilize metastable phases (e.g., charge-density waves in La₂CuO₄).
  • Case Study : Strain-induced T → T’ phase transitions in La₂CuO₄+δ enhance superconducting critical temperatures (T_c) .

Superconductivity Mechanism Hypotheses

Q. How does the resonating valence bond (RVB) state explain high-T_c superconductivity in cuprates?

  • Methodological Answer :

  • Spectroscopic Validation : Angle-Resolved Photoemission Spectroscopy (ARPES) identifies spinon and holon excitations in undoped La₂CuO₄.
  • Magnetic Susceptibility : Neutron scattering detects spin-liquid behavior in insulating parent compounds.
  • Doping Studies : Hole/electron doping transforms RVB singlets into superconducting pairs. Theoretical models (e.g., t-J model) quantify pairing symmetry (d-wave) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.